molecular formula C9H4F15NO B12742730 N-Methylpentadecafluorooctanamide CAS No. 89685-56-3

N-Methylpentadecafluorooctanamide

Cat. No.: B12742730
CAS No.: 89685-56-3
M. Wt: 427.11 g/mol
InChI Key: CERVYTOBGGCMJN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylpentadecafluorooctanamide typically involves the reaction of perfluorooctanoyl fluoride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C8F15COF+CH3NH2C8F15CONHCH3+HF\text{C8F15COF} + \text{CH3NH2} \rightarrow \text{C8F15CONHCH3} + \text{HF} C8F15COF+CH3NH2→C8F15CONHCH3+HF

This reaction is usually performed in an inert atmosphere to prevent any side reactions with moisture or oxygen. The reaction temperature is maintained at a low level to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield. The purification of the final product is achieved through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-Methylpentadecafluorooctanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines .

Scientific Research Applications

N-Methylpentadecafluorooctanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Methylpentadecafluorooctanamide exerts its effects involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, altering their function. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylperfluorooctanesulfonamide
  • N-Methylperfluorooctanoic acid
  • Perfluorooctanamide

Uniqueness

N-Methylpentadecafluorooctanamide is unique due to its specific combination of a methyl group and a highly fluorinated carbon chain. This structure imparts exceptional thermal and chemical stability, making it more resistant to degradation compared to similar compounds. Additionally, its specific reactivity profile allows for unique applications in various fields .

Properties

CAS No.

89685-56-3

Molecular Formula

C9H4F15NO

Molecular Weight

427.11 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-N-methyloctanamide

InChI

InChI=1S/C9H4F15NO/c1-25-2(26)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H3,(H,25,26)

InChI Key

CERVYTOBGGCMJN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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